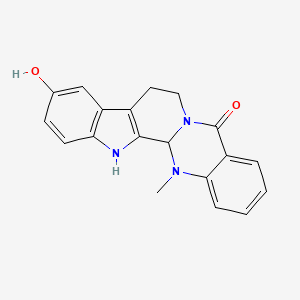

Hydroxy Evodiamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxyevodiamine, also known as Rhetsinine, is an alkaloid found in the fruit of Evodia rutaecarpa . It has been reported to inhibit aldose reductase, an enzyme associated with diabetic complications, with an IC50 value of 24.1 μM .

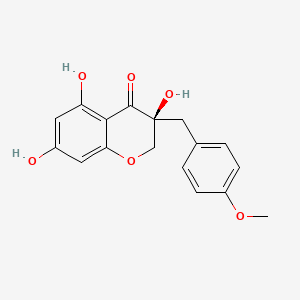

Molecular Structure Analysis

Hydroxyevodiamine has a molecular formula of C19H17N3O2 . The exact molecular structure and its analysis are not explicitly mentioned in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Hydroxyevodiamine are not detailed in the search results, it’s known that the compound can undergo reactions related to its anticancer potential .Physical and Chemical Properties Analysis

Hydroxyevodiamine is a yellow powder with a molecular weight of 319.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Anti-Krebs-Aktivität

Hydroxy Evodiamin, ein wichtiger bioaktiver Bestandteil von Evodiae fructus, soll Antikrebswirkungen entfalten, indem es Zellproliferation, Invasion und Metastasierung hemmt und gleichzeitig die Apoptose in zahlreichen Arten von Krebszellen induziert {svg_1}. Es hat sowohl in vitro als auch in vivo ein antiproliferatives Potenzial gegen eine breite Palette von Krebsarten gezeigt {svg_2}.

Modulation abnormer Signalwege

This compound zeigt sein Antikrebs-Potenzial durch die Modulation abnormer Signalwege {svg_3}. So zeigt es apoptotische Aktivität durch die Hemmung der NF-κB-Aktivierung, was wiederum die Expression der nachgeschalteten Genprodukte Cyclin D1 und Bcl-2 hemmt {svg_4}.

Epigenetische Modifikation

This compound hat therapeutische Implikationen in der epigenetischen Modifikation {svg_5}. Epigenetische Veränderungen spielen eine entscheidende Rolle bei der Entstehung und Progression von Krebs, und die Fähigkeit von this compound, diese Veränderungen zu modulieren, kann ein wichtiger Faktor für seine Antikrebsaktivität sein.

Targeting von Krebsstammzellen

Krebsstammzellen sind eine kleine Population von Zellen innerhalb von Tumoren, die die Fähigkeit zur Selbstverjüngung und Differenzierung besitzen, was zu Tumorheterogenität und Therapie-Resistenz führt. This compound wurde gefunden, diese Zellen anzugreifen, wodurch seine Antikrebs-Wirksamkeit gesteigert wird {svg_6}.

Hemmung der epithelialen-mesenchymalen Transition

Die epitheliale-mesenchymale Transition (EMT) ist ein Prozess, bei dem Epithelzellen ihre Zellpolarität und Zell-Zell-Adhäsion verlieren und migrierende und invasive Eigenschaften gewinnen, um zu mesenchymalen Stammzellen zu werden. Dies ist ein kritischer Prozess bei der Krebsmetastasierung. This compound wurde gefunden, die EMT zu hemmen {svg_7}.

Steigerung der Wirksamkeit chemotherapeutischer Medikamente

This compound wurde gefunden, die Antikrebs-Wirksamkeit chemotherapeutischer Medikamente bei verschiedenen Krebsarten zu verbessern, indem es die Chemoresistenz und Radioresistenz überwindet, die von Krebszellen gezeigt werden {svg_8}.

Verbesserung der Bioverfügbarkeit

Aufgrund seiner schlechten Bioverfügbarkeit wurden synthetische Analoga von this compound und seine Nano-Kapsel formuliert, um seine Bioverfügbarkeit zu verbessern und die Toxizität zu reduzieren {svg_9}. Dies kann sein therapeutisches Potenzial erheblich verbessern.

Wirkmechanismus

Mode of Action

EVO exhibits apoptotic activity by inhibiting NF-κB activation, which inhibits the expression of downstream gene products cyclin D1 and Bcl-2 . It also induces apoptosis of doxorubicin (DOX)-sensitive MCF-7 and DOX-resistant MCF-7/ADR cells by increasing cleaved poly (ADP-ribose) polymerase (PARP), caspase-7/9, and caspase activities, as well as inhibiting the Ras/MEK/ERK cascade and inhibitors of apoptosis (IAPs) .

Biochemical Pathways

EVO shows its anticancer potential by modulating aberrant signaling pathways . It has been reported to suppress cell growth, cell cycle progression, migration, and angiogenesis . EVO induces the phosphorylation of EGFR, PKCα, and ERK, and it inhibits adipogenesis via the EGFR–PKCα–ERK signaling pathway . It also exerts an anti-inflammation activity on human umbilical vein endothelial cells (HUVEC) with high glucose by suppressing the P2X4 receptor (P2X4R) signaling pathway .

Pharmacokinetics

Clinical application of EVO in the treatment of cancers may prove difficult due to poor bioavailability and potential toxicity due to metabolism . EVO is susceptible to metabolism and may inhibit the activities of metabolizing enzymes, such as cytochrome P450 . To improve its bioavailability and mitigate side effects, novel drug carriers involving the use of solid dispersion techniques, phospholipids, and nanocomplexes to deliver EVO have been tested .

Result of Action

EVO has been shown to induce oxidative stress and cause subsequent apoptosis by elevating intracellular ROS and nitric oxide levels and reducing cellular antioxidant capacity . It also increases the expression levels of Bcl-2, P-Akt, and P-mTOR, and reduces the expression levels of Bax, Bad, and cleaved-caspase-3 and -8 .

Action Environment

The dihedral angle of the stereo-structure is the main cause of the difference in tissue distribution ability between evodiamine and dehydroevodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, dehydroevodiamine is more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner .

Safety and Hazards

Zukünftige Richtungen

Research on Hydroxyevodiamine and its potential as an anticancer agent is ongoing . Due to its poor bioavailability, synthetic analogs of Hydroxyevodiamine and its nano capsule have been formulated to enhance its bioavailability and reduce toxicity . This suggests an exciting future for such interests in cancer biology .

Biochemische Analyse

Biochemical Properties

Hydroxy evodiamine has been reported to exert its anti-cancer effects by inhibiting cell proliferation, invasion, and metastasis, while inducing apoptosis in numerous types of cancer cells . It interacts with various enzymes and proteins, including cytochrome P450, which it may inhibit . The nature of these interactions involves the modulation of aberrant signaling pathways .

Cellular Effects

Hydroxy evodiamine has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell growth and invasion, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy evodiamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing its anticancer potential by modulating aberrant signaling pathways .

Temporal Effects in Laboratory Settings

Over time, Hydroxy evodiamine has shown changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been noted that Hydroxy evodiamine is susceptible to metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxyevodiamine involves the conversion of evodiamine to hydroxyevodiamine through a series of reactions.", "Starting Materials": ["Evodiamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Water"], "Reaction": [ "Step 1: Reduction of evodiamine with sodium borohydride in methanol to form dihydroevodiamine.", "Step 2: Treatment of dihydroevodiamine with hydrochloric acid to form evodiamine hydrochloride.", "Step 3: Conversion of evodiamine hydrochloride to evodiamine base using sodium hydroxide.", "Step 4: Oxidation of evodiamine with hydrogen peroxide in water to form hydroxyevodiamine." ] } | |

CAS-Nummer |

1238-43-3 |

Molekularformel |

C19H17N3O2 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |

InChI-Schlüssel |

XYSMNZWLVJYABK-SFHVURJKSA-N |

Isomerische SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Kanonische SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)